molecular formula C10H16NO3P B12724764 Phosphonic acid, (m-butylaminophenyl)- CAS No. 102880-19-3

Phosphonic acid, (m-butylaminophenyl)-

Cat. No.: B12724764
CAS No.: 102880-19-3
M. Wt: 229.21 g/mol
InChI Key: MOUFJMAIMWPPCZ-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds are a cornerstone of modern chemical research, primarily due to the versatile nature of the phosphorus atom. It can exist in various oxidation states and adopt multiple bonding geometries, leading to a vast array of molecules with distinct properties. nih.govnih.gov These compounds are utilized as pesticides, herbicides, flame retardants, and plasticizers. nih.govtcichemicals.com In the realm of catalysis, phosphine (B1218219) ligands are indispensable in homogeneous catalysis, facilitating a myriad of organic transformations. nih.gov Furthermore, the phosphorus-carbon (P-C) bond is a key structural motif in many biologically active molecules, driving significant research interest in medicinal and nucleic acid chemistry. nih.gov

Overview of Phosphonic Acid Derivatives: Structural Attributes and Reactivity Potential

Phosphonic acids are characterized by a phosphorus atom directly bonded to a carbon atom and three oxygen atoms, one of which is a double bond (P=O) and two are hydroxyl groups (-OH). nih.govsigmaaldrich.com This arrangement confers several important attributes. The P-C bond is notably stable, resisting cleavage under harsh conditions such as strong acids or bases. nih.gov The phosphonic acid group is a strong chelating agent for various metal ions and its high polarity and ability to form hydrogen bonds contribute to its water solubility and supramolecular assembly capabilities. nih.govsigmaaldrich.com

The reactivity of phosphonic acids is centered around the two acidic protons of the hydroxyl groups, allowing for the formation of salts and esters. nih.gov The pKa values for these protons are influenced by the nature of the organic substituent attached to the phosphorus atom. sigmaaldrich.com A common synthetic route to phosphonic acids involves the hydrolysis of their corresponding dialkyl esters, often achieved by refluxing with concentrated hydrochloric acid or through the milder McKenna reaction, which utilizes bromotrimethylsilane (B50905) followed by alcoholysis. nih.govbeilstein-journals.org

Contextualization of Phosphonic Acid, (m-butylaminophenyl)- within Advanced Organophosphorus Chemistry

Phosphonic acid, (m-butylaminophenyl)- is a specific example of an arylaminophosphonic acid. Its structure features a butylamino group at the meta-position of the phenyl ring relative to the phosphonic acid group. This particular arrangement of substituents on the aromatic ring influences the electronic properties and spatial orientation of the functional groups, which in turn dictates its chemical reactivity and potential interactions with other molecules. While specific research on this particular isomer is not extensively documented in publicly available literature, its chemical nature places it within the broader research interest in arylaminophosphonic acids for applications in areas such as medicinal chemistry and materials science. nih.govgoogle.com The synthesis of this compound would likely follow established methods for the preparation of arylphosphonic acids, such as the phosphonylation of a protected m-butyl-aniline derivative followed by deprotection and hydrolysis of the phosphonate (B1237965) ester.

Interactive Data Table: Predicted Properties of Phosphonic acid, (m-butylaminophenyl)-

The following table summarizes some of the predicted physicochemical properties of Phosphonic acid, (m-butylaminophenyl)-. These values are computationally derived and provide an estimation of the compound's characteristics. uni.lu

PropertyPredicted Value
Molecular FormulaC10H16NO3P
Molecular Weight229.21 g/mol
XLogP31.8
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass229.086782 g/mol
Monoisotopic Mass229.086782 g/mol
Topological Polar Surface Area79.2 Ų
Heavy Atom Count15
Formal Charge0
Complexity247

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102880-19-3

Molecular Formula

C10H16NO3P

Molecular Weight

229.21 g/mol

IUPAC Name

[3-(butylamino)phenyl]phosphonic acid

InChI

InChI=1S/C10H16NO3P/c1-2-3-7-11-9-5-4-6-10(8-9)15(12,13)14/h4-6,8,11H,2-3,7H2,1H3,(H2,12,13,14)

InChI Key

MOUFJMAIMWPPCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=CC=C1)P(=O)(O)O

Origin of Product

United States

Coordination Chemistry and Metal Complexation Studies Involving Phosphonic Acid, M Butylaminophenyl

Ligand Design Principles: Phosphonic Acid as a Bridging and Chelating Moiety

In the design of ligands for coordination chemistry, aminophosphonic acids are recognized for their versatility. The phosphonic acid group, [–PO(OH)₂], is a robust coordinating moiety, capable of acting as a multidentate ligand. It can be deprotonated to form monoanionic [–PO₂(OH)]⁻ or dianionic [–PO₃]²⁻ species, which are excellent binders for a wide range of metal ions. The oxygen atoms of the phosphonate (B1237965) group can bridge multiple metal centers, leading to the formation of coordination polymers with diverse dimensionalities, from one-dimensional chains to complex three-dimensional frameworks.

The presence of the amine group in aminophosphonates introduces an additional coordination site, allowing for chelation. The formation of a chelate ring involving both the phosphonate oxygen and the amine nitrogen can significantly enhance the stability of the resulting metal complex. For Phosphonic acid, (m-butylaminophenyl)-, it is hypothesized that the butylamino group (–NHC₄H₉) at the meta position of the phenyl ring would be available for coordination, potentially forming a stable chelate ring with a metal ion also bound to an oxygen atom of the phosphonate group. The steric bulk of the butyl group and its electronic influence on the amine nitrogen would be critical factors in determining the feasibility and stability of such chelation.

Coordination Modes of the (m-Butylaminophenyl)phosphonic Acid Ligand

The coordination behavior of Phosphonic acid, (m-butylaminophenyl)- with metal ions is anticipated to be rich and varied, though it remains to be experimentally verified. Based on the chemistry of related aminophosphonate ligands, several coordination modes can be postulated.

The phosphonate group is the primary site for metal ion interaction. In its deprotonated forms, the oxygen atoms are hard donors, showing a strong affinity for a variety of metal ions, particularly d-block elements. The phosphonate group can coordinate to a single metal center in a monodentate or bidentate fashion. More commonly, it acts as a bridging ligand, connecting two or more metal centers. The specific bridging mode (e.g., μ₂-bridging, μ₃-bridging) would depend on factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

The secondary amine nitrogen of the butylamino group represents a potential coordination site. Its availability for metal binding would be influenced by its basicity and the steric hindrance imposed by the butyl group and the phenyl ring. In an acidic medium, the amine group would be protonated (–N⁺H₂C₄H₉), precluding its involvement in coordination. Under neutral or basic conditions, the lone pair on the nitrogen could coordinate to a metal ion.

The combination of the phosphonate and amine groups allows for both chelation and bridging. The ligand could form a chelate ring by coordinating to a metal ion through one of the phosphonate oxygens and the amine nitrogen. The stability of such a chelate would depend on the ring size and the geometric preferences of the metal ion. Simultaneously, the remaining oxygen atoms of the phosphonate group could bridge to adjacent metal centers, leading to the formation of extended coordination polymers. The interplay between chelation and bridging would be a key determinant of the final structure of the metal-ligand assembly.

Synthesis and Structural Characterization of Metal Complexes

A thorough search of the scientific literature, including major chemical databases, did not yield any reports on the synthesis and structural characterization of metal complexes specifically involving Phosphonic acid, (m-butylaminophenyl)-. This indicates a significant research gap.

While no specific examples exist for Phosphonic acid, (m-butylaminophenyl)-, the synthesis of transition metal complexes with other aminophosphonates is well-documented. Typically, these syntheses involve the reaction of a soluble metal salt (e.g., chloride, nitrate, acetate) with the aminophosphonic acid ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand. The resulting complexes can be characterized by techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis.

For Phosphonic acid, (m-butylaminophenyl)-, one could anticipate the formation of a variety of complexes with transition metals like copper(II), cobalt(II), and zinc(II). The structural characterization of such complexes would be invaluable in confirming the coordination modes discussed above and in understanding the influence of the m-butylaminophenyl substituent.

Due to the lack of experimental data, no data tables for metal complexes of Phosphonic acid, (m-butylaminophenyl)- can be provided at this time.

Lanthanide and Actinide Coordination Compounds

The phosphonate group (-PO₃H₂) is a highly effective chelating agent for hard Lewis acids like lanthanide (Ln³⁺) and actinide (An³⁺/AnO₂²⁺) ions. The coordination is primarily through the oxygen atoms of the phosphonate moiety. The presence of an amino group on the phenyl ring, as in aminophenylphosphonic acids, introduces an additional potential binding site (the nitrogen atom) and allows for pH-dependent coordination behavior and structural diversity.

Lanthanide Complexes: Aminophosphonic acids have proven to be useful ligands for synthesizing novel lanthanide phosphonates. mdpi.com These reactions can yield polynuclear clusters, where the metal centers are bridged by the phosphonate groups. mdpi.com For instance, research on ligands like (1-amino-1-cyclohexyl)phosphonic acid has produced complex decanuclear lanthanide structures, such as [Ln₁₀(μ₃-OH)₃(µ-OH)(CO₃)₂(O₂CtBu)₁₅(O₃PC₆H₁₀NH₂)₃(O₃PC₆H₁₀NH₃)₂(H₂O)₂] where Ln = Gd(III) or Tb(III). mdpi.com In these structures, the aminophosphonate ligand can adopt multiple binding modes, demonstrating its flexibility. The organic substituent on the ligand plays a crucial role in directing the final architecture, which can range from one- to three-dimensional polymeric networks. mdpi.com The high oxophilicity and large coordination numbers of lanthanide ions make them particularly suited for forming stable complexes with such oxygen-rich ligands. mdpi.com

Actinide Complexes: The coordination chemistry of actinides with phosphonates is critical for applications in nuclear waste separation and environmental remediation. scispace.com Studies on the complexation of the uranyl ion (UO₂²⁺), an important actinide species, with phenylphosphonic acid (H₂PhPO₃) have identified the formation of several complex species in aqueous solution. nih.gov Research has shown that even at trace concentrations, uranyl forms stable 1:1 and 1:2 (metal:ligand) complexes with phenylphosphonic acid. nih.gov This strong interaction suggests that phosphonate functionalities, even at low concentrations within natural organic matter, can significantly influence the environmental mobility of actinides like uranium. nih.gov The structural chemistry of actinide phosphonates shows a divergence and convergence across the series, with thorium, uranium, neptunium, and plutonium systems exhibiting unique structural features. researchgate.net

Spectroscopic and Crystallographic Elucidation of Coordination Geometries

Crystallographic Studies: For lanthanide-phosphonate complexes, X-ray diffraction has revealed a vast array of structural motifs, from discrete molecular clusters to extended one-, two-, and three-dimensional coordination polymers. mdpi.comcsic.es For example, the crystal structure of lanthanide complexes with 1-hydroxyethylidenediphosphonate (hedp) and 1,4-diaminobutane (B46682) shows one-dimensional chains built from the covalent lanthanide-phosphonate linkages. csic.esresearchgate.net In a dinuclear terbium complex supported by a 4-benzyloxy benzoic acid derivative, X-ray analysis showed that the carboxylate ligands coordinate to the Tb³⁺ ions in both bidentate chelating and bidentate bridging modes. rsc.org Such detailed structural information is crucial for understanding the properties of these materials.

Spectroscopic Characterization: Various spectroscopic methods are essential for characterizing these complexes, both in the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the phosphonate group to the metal ion. The stretching frequencies of the P-O and P=O bonds typically shift upon complexation, providing evidence of the metal-ligand interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺) or in studies of the ligands themselves, NMR (¹H, ¹³C, ³¹P) is a powerful tool for elucidating solution-state structures. ³¹P NMR is particularly useful for tracking changes in the chemical environment of the phosphorus atom upon complexation. alanplewis.com

Luminescence Spectroscopy: Many lanthanide ions, such as Eu³⁺ and Tb³⁺, are luminescent. The coordination environment significantly affects their emission spectra. The ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits at its characteristic wavelengths. rsc.orgnih.gov The splitting of emission bands and the luminescence lifetime are sensitive to the symmetry of the coordination sphere and the nature of the coordinating atoms. rsc.orgsemanticscholar.org

Solution-Phase Metal-Ligand Interactions and Stability Investigations

Understanding the stability of metal-ligand complexes in solution is fundamental to predicting their behavior in various applications, from medical imaging to separation processes. Potentiometric titration is a common method used to determine the stability constants (log K) of these complexes. qu.edu.qaresearchgate.net

The stability of f-block element complexes with phosphonates is generally high due to the strong metal-oxygen bond. Studies on the complexation of uranyl (UO₂²⁺) with phenylphosphonic acid (H₂PhPO₃) using high-resolution mass spectrometry allowed for the direct determination of stability constants for the species formed in solution. The data highlights the formation of both protonated and deprotonated 1:1 complexes, as well as a 1:2 complex at higher ligand concentrations. nih.gov

Table 1: Stability Constants for Uranyl-Phenylphosphonate Complexes
Complex SpeciesFormulaLog KReference
1:1 Monoprotonated[UO₂(HPhPO₃)]⁺3.4 ± 0.2 nih.gov
1:1 Deprotonated[UO₂(PhPO₃)]7.1 ± 0.1 nih.gov
1:2 Complex[UO₂(HPhPO₃)₂]7.2 ± 0.2 nih.gov

For lanthanide complexes, stability generally increases across the series with decreasing ionic radius (the "lanthanide contraction"), although other factors such as ligand field effects and changes in hydration number can influence this trend. core.ac.uk The table below shows stability constants for lanthanide complexes with a macrocyclic ligand containing methylphosphonate (B1257008) pendant arms (p₃py14), illustrating the high stability of these systems.

Table 2: Stability Constants (log K) for Lanthanide Complexes with a Tetraazamacrocyclic Ligand Bearing Methylphosphonate Pendants (p₃py14)
Metal IonComplex SpeciesLog KReference
La³⁺[La(L)]20.89 researchgate.net
Sm³⁺[Sm(L)]23.47 researchgate.net
Ho³⁺[Ho(L)]24.16 researchgate.net

These studies demonstrate that phosphonate ligands form highly stable complexes with both lanthanides and actinides, a property that underpins their utility in a wide range of scientific and technological fields.

Supramolecular Chemistry and Controlled Self Assembly

Non-Covalent Interactions in Phosphonic Acid Systems

The molecular structure of phosphonic acid, (m-butylaminophenyl)-, is conducive to a variety of non-covalent interactions that are central to its ability to form supramolecular assemblies. These interactions, while individually weaker than covalent bonds, collectively provide the thermodynamic driving force for creating highly ordered solid-state structures.

Hydrogen bonding is a dominant force in the self-assembly of phosphonic acids. The phosphonic acid group, -P(O)(OH)₂, is an excellent hydrogen bond donor and acceptor. nih.govbeilstein-journals.org In the solid state, these groups readily form strong O-H···O hydrogen bonds, leading to the creation of robust networks. nih.gov Typically, the P=O oxygen acts as a hydrogen bond acceptor, while the P-O-H hydroxyl groups act as donors. This often results in the formation of dimeric motifs or extended chains and sheets. nih.gov

Furthermore, the butylamino substituent introduces an N-H group that can also participate in hydrogen bonding. This N-H group can act as a donor, forming N-H···O hydrogen bonds with the oxygen atoms of the phosphonic acid group on an adjacent molecule. This interaction adds another layer of connectivity, helping to link the primary hydrogen-bonded structures into more complex architectures.

Table 1: Illustrative Hydrogen Bond Geometries in Phenylphosphonic Acid Systems

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (°)
P-O-H···O=P ~ 0.98 ~ 1.5-1.7 ~ 2.5-2.7 ~ 160-180
N-H···O=P ~ 1.01 ~ 1.8-2.0 ~ 2.8-3.0 ~ 150-170

Note: This data is illustrative and based on typical values for similar aminophosphonic acid crystal structures.

The phosphonic acid group is acidic, while the amino group is basic. This allows for the possibility of intramolecular or intermolecular proton transfer from the phosphonic acid to the amino group, creating a zwitterion. In such a state, the molecule would possess a phosphonate (B1237965) anion (-PO₃H⁻ or -PO₃²⁻) and a butylammonium (B8472290) cation (-NH₂⁺-).

The geometry of the stacking can vary, with common arrangements including face-to-face (sandwich) and parallel-displaced. The substituents on the phenyl ring, namely the phosphonic acid and butylamino groups, can influence the electronic nature of the ring and thus the strength and preferred geometry of the π-π stacking. rsc.org

Design Principles for Supramolecular Architectures

The design of specific supramolecular architectures using phosphonic acid, (m-butylaminophenyl)-, relies on the predictable nature of the non-covalent interactions. The strong, directional hydrogen bonds of the phosphonic acid groups can be considered the primary structure-directing feature, often forming the backbone of the assembly. The secondary interactions, such as N-H···O hydrogen bonds and π-π stacking, then serve to organize these primary structures into higher-order arrangements.

Formation of One-, Two-, and Three-Dimensional Supramolecular Aggregates

The interplay of the various non-covalent interactions can lead to the formation of supramolecular aggregates of different dimensionalities:

One-Dimensional (1D) Aggregates: Strong, catemeric O-H···O hydrogen bonding between the phosphonic acid groups can lead to the formation of infinite linear or zigzag chains.

Two-Dimensional (2D) Aggregates: These 1D chains can be further organized into 2D sheets through weaker interactions. For instance, N-H···O hydrogen bonds and π-π stacking interactions between adjacent chains can link them together in a planar fashion. nih.gov

Three-Dimensional (3D) Aggregates: The stacking of these 2D sheets through van der Waals forces or further hydrogen bonding can result in a stable 3D supramolecular framework. researchgate.net The interdigitation of the butyl chains from adjacent layers can also play a role in the formation of the 3D structure.

Influence of Molecular Conformation on Assembly Outcomes

The conformation of the phosphonic acid, (m-butylaminophenyl)-, molecule can have a profound impact on the outcome of the self-assembly process. The rotational freedom around the C-P and C-N bonds, as well as the conformational flexibility of the n-butyl group, allows the molecule to adopt various shapes.

Different conformers may present different sets of interaction sites to their neighbors, leading to the formation of distinct packing arrangements. For example, the orientation of the phosphonic acid group relative to the phenyl ring can dictate the directionality of the primary hydrogen-bonding network. Similarly, the conformation of the butylamino group can influence its accessibility for secondary hydrogen bonding. This conformational flexibility can lead to polymorphism, where the same compound crystallizes in different solid-state forms with different properties.

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
Phosphonic acid, (m-butylaminophenyl)- C₁₀H₁₆NO₃P
1,3,5-Benzenetri(phosphonic acid) C₆H₉O₉P₃
Biphenyl-4,4'-diphosphonic acid C₁₂H₁₂O₆P₂

Applications in Advanced Materials Science and Surface Chemistry

Surface Functionalization and Coating Technologies

The ability of (m-butylaminophenyl)phosphonic acid to form robust and functional layers on various substrates is a cornerstone of its utility. This is primarily achieved through the strong interaction of the phosphonic acid moiety with metal oxide surfaces.

Adsorption Mechanisms on Metal Oxide Surfaces (e.g., Al₂O₃, TiO₂)

The phosphonic acid group of (m-butylaminophenyl)phosphonic acid provides a highly effective anchor to metal oxide surfaces such as aluminum oxide (Al₂O₃) and titanium dioxide (TiO₂). The adsorption process is primarily driven by the formation of strong covalent bonds between the phosphonic acid and the metal atoms on the hydroxylated surface.

Research on similar aminophosphonic acids reveals that the interaction with a TiO₂ surface involves the phosphonic acid group, while the amino group can either remain free or interact with the surface, influencing the final orientation and properties of the molecule on the surface. researchgate.net The phosphonic acid can bind to the surface in different modes: monodentate, bidentate, or tridentate, depending on the surface structure, pH, and solvent conditions. This versatility in binding contributes to the formation of a stable and dense molecular layer.

Studies combining spectroscopic techniques and theoretical calculations have shown that for aminophosphonic acids on TiO₂, both neutral amino (–NH₂) and protonated ammonium (B1175870) (–NH₃⁺) groups can be present on the surface. researchgate.net The ratio of these species can be influenced by the modification conditions, such as temperature and concentration. researchgate.net

Formation of Self-Assembled Monolayers (SAMs)

(m-Butylaminophenyl)phosphonic acid is an ideal candidate for the formation of self-assembled monolayers (SAMs). These are highly ordered molecular assemblies that form spontaneously on a substrate. The formation of SAMs is a two-step process: first, the chemisorption of the phosphonic acid head group onto the metal oxide surface, and second, the self-organization of the molecules, driven by van der Waals interactions between the butylamino-phenyl tails. nih.gov

The presence of the butylamino group can influence the packing density and ordering of the SAM. The formation of these layers can be achieved by simple immersion of the substrate into a solution containing the phosphonic acid. researchgate.net The resulting SAMs can significantly alter the surface properties of the substrate, such as its wettability, adhesion, and corrosion resistance.

The stability of phosphonic acid-based SAMs on various metal oxides, including zinc oxide, has been demonstrated, with the films remaining strongly bonded even after sonication. mdpi.com This robustness is crucial for practical applications where the modified surface is exposed to harsh conditions.

Enhancement of Adhesion and Corrosion Inhibition Properties

The formation of a dense, well-adhered layer of (m-butylaminophenyl)phosphonic acid on a metal surface can significantly enhance its adhesion to subsequent organic layers and provide a barrier against corrosion. Phosphonate-based coatings are known to be effective in mitigating corrosion, especially under near-neutral pH conditions. researchgate.net

The mechanism of corrosion inhibition involves the formation of a thin, protective film that blocks the active sites for corrosion and hinders the diffusion of corrosive species to the metal surface. researchgate.netuoc.gr The butylamino group can further enhance the protective properties of the coating by creating a more hydrophobic surface, repelling water and other corrosive agents. mdpi.com

The synergistic effect of phosphonates with certain metal cations can further enhance corrosion protection. nih.govampp.org These systems can form metal-phosphonate complexes on the surface, creating a more robust and dense protective layer. nih.gov Polarization curves from electrochemical studies often indicate that such systems act as "mixed" inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.gov

Development of Hybrid Organic-Inorganic Materials

The bifunctional nature of (m-butylaminophenyl)phosphonic acid, with its inorganic-binding phosphonate (B1237965) group and organic-functional aminophenyl group, makes it a valuable building block for the creation of hybrid organic-inorganic materials.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. While carboxylates are the most common linkers in MOF chemistry, phosphonates have gained attention due to their strong binding to metal centers, which can result in MOFs with enhanced thermal and chemical stability. nih.gov

(m-Butylaminophenyl)phosphonic acid can act as a linker in the synthesis of MOFs. The phosphonate group coordinates with the metal centers, while the butylaminophenyl group can be directed into the pores of the framework, tuning their chemical environment and functionality. nih.gov The introduction of functional groups like the amino group can lead to MOFs with specific properties, such as enhanced gas sorption or catalytic activity. nih.govacs.org

The use of phosphonate linkers can lead to novel MOF topologies and improved stability, particularly in aqueous environments, which is a significant challenge for many carboxylate-based MOFs. nih.gov Research has shown that even a mix of phosphonate and phosphinate linkers can form isoreticular MOFs, bridging the gap between different classes of these materials. nih.gov

Role in Layered Double Hydroxides and Intercalation Compounds

Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) with a layered structure. The interlayer space of LDHs can be modified by intercalating anionic species, leading to new hybrid materials with tailored properties.

While direct research on the intercalation of (m-butylaminophenyl)phosphonic acid into LDHs is not widely documented, the general principles of phosphonate intercalation are well-established. The anionic phosphonate group can be intercalated into the interlayer galleries of LDHs, leading to an expansion of the interlayer space and modification of the surface chemistry of the LDH platelets. The butylaminophenyl group would then reside in the interlayer space, potentially influencing the hydrophobicity and reactivity of the hybrid material. This approach allows for the creation of new materials for applications such as catalysis, drug delivery, and environmental remediation.

Self-Standing Films and Nanostructured Assemblies

There is currently no available scientific literature or published research detailing the use of (m-butylaminophenyl)phosphonic acid in the formation of self-standing films or its assembly into specific nanostructures. While phosphonic acids, in general, are utilized for creating self-assembled monolayers (SAMs) on various oxide surfaces due to the strong binding of the phosphonate group, specific studies involving the (m-butylaminophenyl) derivative in this context have not been reported. The unique combination of the butylamino and phenylphosphonic acid moieties could theoretically influence intermolecular interactions and self-assembly behavior, but experimental data to support the creation of larger, independent film or nanostructured assemblies from this specific compound are absent from current scientific records.

Role in Polymeric Systems and Composites

The incorporation of functional molecules into polymeric systems can impart new or enhanced properties to the resulting materials. Phosphonic acid-containing molecules can be introduced as additives or chemically bonded to polymer chains through grafting or crosslinking.

An investigation into the scientific and patent literature reveals no specific studies where (m-butylaminophenyl)phosphonic acid has been used as an additive in polymer systems. The role of a polymer additive is to modify the bulk properties of the material, such as flame retardancy, thermal stability, or conductivity. Although phosphonic acids as a class are known to be effective flame retardants and adhesion promoters, the specific effects and compatibility of (m-butylaminophenyl)phosphonic acid within a polymer matrix have not been documented.

No Catalytic Applications Found for Phosphonic Acid, (m-butylaminophenyl)-

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located regarding the catalytic applications of the chemical compound "Phosphonic acid, (m-butylaminophenyl)-". Consequently, the requested article detailing its use in homogeneous and heterogeneous catalysis cannot be generated.

Extensive searches were conducted to find information on the design of ligands derived from this specific compound, its use in metal-catalyzed reactions, and its potential immobilization on solid supports for heterogeneous catalysis. These inquiries, which included variations of the compound's name and related chemical classes, did not yield any relevant results.

While the fields of catalysis involving phosphonic acids and amino-functionalized ligands are active areas of research, it appears that "Phosphonic acid, (m-butylaminophenyl)-" has not been a subject of study in this context, or at least, the findings have not been published in accessible literature.

General information on related topics, such as the synthesis of chiral aminophosphine (B1255530) ligands and the catalytic applications of various phosphonates, is available. However, there is no direct or indirect mention of "Phosphonic acid, (m-butylaminophenyl)-" within this body of work. Therefore, any attempt to construct the requested article would be speculative and not based on factual, scientific evidence.

Catalytic Applications of Phosphonic Acid, M Butylaminophenyl Derived Systems

Heterogeneous Catalysis and Supported Systems

Applications in Heterogeneous Acid-Base Catalysis

The bifunctional nature of phosphonic acid, (m-butylaminophenyl)-, containing both acidic and basic moieties, makes it an interesting candidate for the development of heterogeneous acid-base catalysts. Such catalysts are crucial in various industrial processes, offering advantages in separation and reusability.

The acidic phosphonic acid group can be anchored onto a solid support, creating a solid acid catalyst. Simultaneously, the butylamino group can act as a basic site. This combination can facilitate cascade reactions where both an acid and a base are required. For instance, a novel acid-base bifunctional catalyst was successfully synthesized by combining basic amino acids with phosphotungstic acid for biodiesel production. eeer.org This approach highlights the potential for creating synergistic catalytic systems. The catalyst Arg2PTA, for example, demonstrated good recyclability over four cycles. eeer.org While phosphotungstic acid itself has a low surface area (around 5 m²/g), its combination with amino acids can enhance catalytic efficiency. eeer.org

The general strategy for creating such heterogeneous catalysts derived from phosphonic acid, (m-butylaminophenyl)- would involve its immobilization on a solid support like silica, alumina, or a polymer resin. The resulting material would possess both acidic (-PO(OH)₂) and basic (-NH-) sites, potentially enabling a range of acid-base catalyzed reactions.

Table 1: Potential Heterogeneous Acid-Base Catalyzed Reactions

Reaction Type Role of Acidic Site (Phosphonic Acid) Role of Basic Site (Butylamino)
Aldol Condensation Activation of the carbonyl electrophile Deprotonation to form the enolate
Knoevenagel Condensation Activation of the carbonyl group Deprotonation of the active methylene (B1212753) compound

Organocatalytic Roles

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Phosphonic acid, (m-butylaminophenyl)- possesses the key features of a potential organocatalyst: a Brønsted acidic site and a basic site, capable of activating substrates through hydrogen bonding or proton transfer.

The phosphonic acid group is a strong Brønsted acid. Aromatic phosphonic acids typically exhibit two pKa values, with the first dissociation being significantly more acidic than the second. This acidity can be harnessed to catalyze a variety of organic reactions that require proton catalysis, such as esterifications, acetalizations, and Friedel-Crafts reactions. The general mechanism in these reactions involves the protonation of a substrate by the phosphonic acid, thereby activating it towards nucleophilic attack. The use of p-toluenesulfonic acid as a catalyst in the synthesis of aminophosphonates in water demonstrates the utility of Brønsted acids in such transformations. nih.gov

Table 2: Typical pKa Values of Aromatic Phosphonic Acids

Dissociation Typical pKa Range
First (pKa1) 1.1 - 2.3

Note: The exact pKa values for phosphonic acid, (m-butylaminophenyl)- would require experimental determination, but are expected to fall within these general ranges.

Enantioselective organocatalysis is a cornerstone of modern asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric purity. rsc.org While phosphonic acid, (m-butylaminophenyl)- is itself achiral, it can be envisioned as a platform for developing chiral organocatalysts. This can be achieved in several ways:

Use of a Chiral Amine: The synthesis could start from a chiral butylamine, rendering the entire molecule chiral.

Derivatization with a Chiral Auxiliary: The amino group could be functionalized with a chiral moiety, which could then direct the stereochemical outcome of a catalyzed reaction.

Formation of Chiral Ion Pairs: In conjunction with a chiral base or acid, it could form a chiral catalytic species in situ.

The field of asymmetric synthesis of α-aminophosphonic acids and their derivatives is well-developed, often employing chiral catalysts. rsc.orgnih.gov For example, chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts have been used to catalyze the α-amidoalkylation of dimethyl phosphite (B83602), yielding enantiomerically enriched α-aminophosphonates with up to 92% enantiomeric excess (ee). nih.gov Similarly, chiral phosphoric acids have been used to catalyze the enantioselective Friedel-Crafts-type addition of indoles to imino phosphonates. nih.gov These examples underscore the potential for developing enantioselective catalytic systems based on the aminophosphonic acid scaffold.

Table 3: Strategies for Enantioselective Catalysis with Aminophosphonic Acid Scaffolds

Strategy Description Example Catalyst Class
Chiral Building Blocks Synthesis of the catalyst from an enantiomerically pure starting material. Chiral aminophosphonic acids
Chiral Ion-Pairing Combination of an achiral phosphonic acid with a chiral counter-ion. Chiral Cinchona alkaloids

Mechanistic Investigations in Catalytic Cycles

Understanding the mechanism of a catalytic reaction is paramount for its optimization and broader application. For catalytic systems derived from phosphonic acid, (m-butylaminophenyl)-, mechanistic studies would likely focus on the interplay between the acidic and basic groups.

In a hypothetical acid-catalyzed reaction, the phosphonic acid group would protonate the substrate. The resulting intermediate would then react, and subsequent deprotonation would regenerate the catalyst. The butylamino group could influence the reaction by acting as a proton shuttle or by modulating the local environment of the active site.

A well-studied reaction involving aminophosphonates is the Kabachnik-Fields (or phospha-Mannich) reaction, which is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. nih.gov The mechanism is thought to involve the initial formation of an imine from the amine and the carbonyl compound. The phosphite then adds to the imine in a nucleophilic addition, which is often catalyzed by a Lewis or Brønsted acid. nih.gov In a system where phosphonic acid, (m-butylaminophenyl)- is used, the amino group could be one of the reactants, or the phosphonic acid moiety could act as an internal catalyst.

In phosphine (B1218219) organocatalysis, the reaction is typically initiated by the nucleophilic addition of a tertiary phosphine to an activated multiple bond, forming a zwitterionic intermediate. nih.gov While the phosphorus in a phosphonic acid is pentavalent and not nucleophilic, this highlights the diverse mechanistic pathways available to organophosphorus compounds in catalysis.

Advanced Spectroscopic and Structural Elucidation of Phosphonic Acid, M Butylaminophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a compound like Phosphonic acid, (m-butylaminophenyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to assign the proton (¹H), carbon (¹³C), and phosphorus (³¹P) signals and to establish the connectivity of the atoms within the molecule.

High-Resolution ¹H, ¹³C, and ³¹P NMR for Detailed Structural Assignment

High-resolution 1D NMR spectra form the cornerstone of structural analysis.

¹H NMR: The proton NMR spectrum of (m-butylaminophenyl)phosphonic acid would be expected to show distinct signals for the protons of the butyl group (triplet for the terminal methyl, and multiplets for the three methylene (B1212753) groups), the aromatic protons, and the amine proton. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the meta substitution pattern. The amine (N-H) proton signal might be broad and its chemical shift dependent on the solvent and concentration. The acidic protons of the phosphonic acid group (P-OH) would likely appear as a broad singlet at a downfield chemical shift, and their presence could be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For (m-butylaminophenyl)phosphonic acid, ten distinct carbon signals would be anticipated in the absence of coincidental overlap. The chemical shifts would differentiate between the aliphatic carbons of the butyl chain and the aromatic carbons. The carbon atom directly bonded to the phosphorus atom would exhibit a characteristic coupling (¹J C-P), providing a key diagnostic marker.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. A single resonance would be expected for the phosphonic acid group. The chemical shift of this signal is sensitive to the electronic environment and the pH of the solution. researchgate.netresearchgate.net Proton-coupled ³¹P NMR would show splitting due to coupling with adjacent protons, particularly the proton on the same carbon (if any) and the acidic protons.

Table 1: Predicted ¹H NMR Data for Phosphonic acid, (m-butylaminophenyl)- (Illustrative)

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Aromatic CH 6.8 - 7.5 m -
NH 3.5 - 5.0 br s -
N-CH₂ 3.1 - 3.3 t J = 7-8
CH₂ 1.5 - 1.7 m -
CH₂ 1.3 - 1.5 m -
CH₃ 0.9 - 1.0 t J = 7-8

Table 2: Predicted ¹³C and ³¹P NMR Data for Phosphonic acid, (m-butylaminophenyl)- (Illustrative)

Nucleus Predicted Chemical Shift (ppm) Notes
Aromatic C-P 130 - 145 (d) ¹J(C,P) coupling
Aromatic C 110 - 130 Multiple signals
N-CH₂ 43 - 45
CH₂ 31 - 33
CH₂ 20 - 22
CH₃ 13 - 15

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

While 1D NMR provides information about the types of atoms present, 2D NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would clearly show the correlations between the adjacent methylene and methyl protons of the butyl chain, confirming its structure. It would also help in assigning the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the carbon skeleton.

Solid-State NMR (CP-MAS) for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in their solid state. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common technique used to obtain high-resolution spectra of solids. For Phosphonic acid, (m-butylaminophenyl)-, ssNMR could be used to:

Characterize the compound if it is insoluble or difficult to crystallize.

Distinguish between different crystalline polymorphs or between crystalline and amorphous forms.

Study intermolecular interactions, such as hydrogen bonding involving the phosphonic acid and amine groups, in the solid state.

Dynamic NMR Studies of Exchange Processes

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. For Phosphonic acid, (m-butylaminophenyl)-, DNMR could potentially be used to investigate:

Restricted rotation around the C-N or C-P bonds.

Proton exchange dynamics of the acidic P-OH protons and the N-H proton. By varying the temperature, the rates of these exchange processes can be determined.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound.

Single-Crystal X-ray Diffraction of the Compound and its Derivatives

Obtaining a suitable single crystal of Phosphonic acid, (m-butylaminophenyl)- or one of its derivatives would allow for precise determination of:

Bond lengths, bond angles, and torsion angles within the molecule.

The conformation of the butyl group and the relative orientation of the substituents on the phenyl ring.

The packing of the molecules in the crystal lattice.

The nature and geometry of intermolecular interactions, particularly the hydrogen-bonding network involving the phosphonic acid and amine functionalities. This would be critical in understanding the supramolecular structure.

While no specific crystal structure for the title compound is available, studies on analogous fluorinated α-aminophosphonic acids have revealed extensive hydrogen bonding networks in the solid state, often leading to the formation of zwitterionic structures. researchgate.net It is highly probable that Phosphonic acid, (m-butylaminophenyl)- would exhibit similar complex hydrogen bonding patterns.

Table 3: List of Compounds Mentioned

Compound Name
Phosphonic acid, (m-butylaminophenyl)-
(p-butylaminophenyl)phosphonic acid
(o-butylaminophenyl)phosphonic acid
N-alkylated aminophenylphosphonic acids

Co-Crystallization with Metal Ions or Organic Guests

The ability of a molecule to form co-crystals with metal ions or other organic molecules is of significant interest for the development of new materials with tailored properties. Phosphonic acids are well-known for their capacity to coordinate with metal ions, and the amine group in the title compound offers an additional site for interaction.

Metal Ion Coordination: The phosphonic acid group, -P(O)(OH)₂, is a strong chelating agent for a wide variety of metal ions. The oxygen atoms of the phosphonyl (P=O) and hydroxyl (P-OH) groups can bind to metal centers, leading to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes. For instance, studies on related aminophosphonic acids have demonstrated their ability to form complexes with transition metals like cobalt, copper, and nickel. rsc.org The coordination can lead to the formation of polymeric structures or well-defined crystalline materials. The butylamino group may also participate in coordination, although it is generally a weaker ligand than the phosphonic acid.

Co-crystallization with Organic Guests: The presence of both a hydrogen bond donor (amine N-H, phosphonic acid O-H) and acceptor (amine nitrogen, phosphonyl P=O, phosphonic acid O-H) sites makes (m-butylaminophenyl)phosphonic acid an excellent candidate for forming co-crystals with other organic molecules. nih.gov These interactions are typically driven by the formation of robust hydrogen bonds. Suitable co-formers could include carboxylic acids, amides, and other molecules with complementary hydrogen bonding functionalities. The formation of co-crystals can significantly alter the physicochemical properties of the parent compound, such as solubility and stability.

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

The solid-state structure of (m-butylaminophenyl)phosphonic acid is expected to be dominated by extensive hydrogen bonding, leading to a highly organized supramolecular architecture. While a specific crystal structure for this compound is not publicly available, the packing and hydrogen bonding motifs can be inferred from studies on similar phenylphosphonic acids. researchgate.net

Hydrogen Bonding Motifs: Phosphonic acids are known to form several predictable hydrogen bonding patterns. researchgate.net These include:

Ladder-like chains: Formed by "double H-bonded" chains where two molecules are linked by two O-H···O=P hydrogen bonds. researchgate.net

Triple H-bonded chains: A more complex arrangement involving three points of hydrogen-bonded contact between adjacent molecules. researchgate.net

Two-dimensional sheets: Extensive hydrogen bonding can lead to the formation of planar sheets. researchgate.net

In addition to the phosphonic acid interactions, the butylamino group will also participate in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor. This can lead to the formation of N-H···O or N-H···N hydrogen bonds, further stabilizing the crystal lattice. The interplay between the phosphonic acid and amine group hydrogen bonding is expected to result in a complex and robust three-dimensional network. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and probing its intermolecular interactions.

The vibrational spectrum of (m-butylaminophenyl)phosphonic acid will be characterized by the modes of its constituent functional groups. Based on data from related compounds, the following characteristic vibrational frequencies are expected. nih.govajchem-a.comresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Phosphonic AcidO-H stretch3450 - 3300 (broad)IR
P=O stretch1200 - 1100IR, Raman
P-O-H bend1050 - 950IR
P-C stretch800 - 700Raman
AmineN-H stretch3400 - 3300IR
N-H bend1650 - 1580IR
C-N stretch1350 - 1250IR
Aromatic RingC-H stretch3100 - 3000IR, Raman
C=C stretch1600 - 1450IR, Raman
Alkyl ChainC-H stretch2960 - 2850IR, Raman

This is an interactive table. Click on the headers to sort.

Intermolecular interactions, particularly hydrogen bonding, have a significant effect on vibrational frequencies. mdpi.com

O-H and N-H Stretching: The O-H stretching band of the phosphonic acid and the N-H stretching band of the amine group are expected to be broad and shifted to lower wavenumbers in the solid-state IR spectrum compared to the gas phase or in a non-polar solvent. This is a classic indicator of strong hydrogen bonding. e-bookshelf.de

P=O Stretching: The P=O stretching vibration is also sensitive to hydrogen bonding. When the P=O group acts as a hydrogen bond acceptor, its stretching frequency will typically shift to a lower wavenumber. The magnitude of this shift can provide information about the strength of the hydrogen bond. mdpi.com

Changes in the vibrational spectra upon co-crystallization or in different polymorphic forms can provide valuable insights into the specific hydrogen bonding interactions present in the solid state. americanpharmaceuticalreview.com

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a key analytical technique for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

Molecular Ion and Fragmentation: For Phosphonic acid, (m-butylaminophenyl)-, with a molecular formula of C₁₀H₁₆NO₃P, the expected monoisotopic mass is 229.08678 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 229 would be expected. The fragmentation of aromatic amines and phosphonic acids follows predictable pathways. libretexts.orgyoutube.com

Common fragmentation patterns for this molecule would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the butylamino group, leading to the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 186.

Loss of the butyl group: Cleavage of the C-N bond, resulting in the loss of a butyl radical (•C₄H₉) to yield a fragment at m/z 172.

Loss of H₃PO₃: Phosphonic acids can undergo fragmentation with the loss of phosphorous acid (H₃PO₃, 82 Da), which could lead to a fragment at m/z 147. acs.orgnih.gov

Tropylium (B1234903) ion formation: Aromatic compounds often rearrange to form the stable tropylium cation at m/z 91. youtube.com

Predicted Collision Cross Section Data:

Adductm/zPredicted CCS (Ų)
[M+H]⁺230.09406153.6
[M+Na]⁺252.07600159.6
[M-H]⁻228.07950153.2
[M+NH₄]⁺247.12060170.5
[M+K]⁺268.04994156.9
[M+H-H₂O]⁺212.08404145.6
[M+HCOO]⁻274.08498180.0
[M+CH₃COO]⁻288.10063187.9
[M+Na-2H]⁻250.06145156.6
[M]⁺229.08623154.0
[M]⁻229.08733154.0

Data sourced from PubChem. uni.lu This is an interactive table.

Advanced Electrochemical Investigations

The electrochemical behavior of (m-butylaminophenyl)phosphonic acid can be investigated using techniques such as cyclic voltammetry. The presence of both an oxidizable amine group and a phosphonic acid moiety suggests interesting electrochemical properties.

Studies on related 1-amino phosphonates have shown that the amino group can be oxidized at the anode. nih.gov This process can be followed by the removal of the phosphoryl group. The exact oxidation potential will depend on the solvent, electrolyte, and electrode material used.

Furthermore, the phosphonic acid group can be used to anchor the molecule to metal oxide surfaces, such as titanium dioxide (TiO₂) or indium tin oxide (ITO). nih.gov This is a common strategy in the development of dye-sensitized solar cells and other photoelectrochemical devices. The electrochemical properties of the surface-bound molecule can then be studied to understand charge transfer processes at the electrode-molecule interface. The reduction potential of related halogenated dehydroamino acids has been shown to be influenced by the substituents. nih.gov

Redox Properties of the Aminophenyl Moiety

The redox behavior of Phosphonic acid, (m-butylaminophenyl)- is fundamentally dictated by the aminophenyl moiety. The nitrogen atom's lone pair of electrons in the butylamino group significantly influences the electron density of the aromatic ring, making it susceptible to oxidation. The electrochemical oxidation of aromatic amines, such as the aminophenyl group in the target molecule, is a well-established process that typically involves the transfer of electrons from the amine to an electrode surface.

The oxidation process is expected to be pH-dependent, a common characteristic for many aminophenyl compounds. In acidic media, the amino group can be protonated, which generally makes oxidation more difficult, shifting the oxidation potential to more positive values. Conversely, in neutral or alkaline solutions, the deprotonated form is more readily oxidized.

The initial step in the oxidation of the aminophenyl group is the formation of a radical cation. This highly reactive intermediate can then undergo further reactions, including coupling reactions that lead to polymerization, or reactions with other species present in the solution. The stability of this radical cation is influenced by the nature and position of substituents on the aromatic ring. In the case of Phosphonic acid, (m-butylaminophenyl)-, the electron-donating butylamino group at the meta position enhances the electron density of the ring, facilitating oxidation compared to an unsubstituted aniline (B41778). The phosphonic acid group, being electron-withdrawing, will likely have a counteracting effect, though its influence is mediated by its position on the ring.

Table 1: Representative Redox Potentials of Related Aminophenyl Compounds

CompoundElectrodeMediumOxidation Potential (V vs. reference electrode)Citation
N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amineGlassy CarbonWide pH rangeNot specified, but shows quasi-reversible electron transfer researchgate.net
AminoguanidineBare Graphite0.1 M Phosphate Buffer (pH 7.0)0.8 V and 1.1 V vs. Ag/AgCl abechem.com
DopaminePoly(methionine) Modified Carbon PastePhosphate-buffered solution (pH 7.0)~0.25 V mdpi.com
Uric AcidBare Carbon PastepH 7.00.36 V vs. SCE mdpi.com

This table presents data for related compounds to illustrate the typical range of oxidation potentials for molecules with amino groups attached to or in conjugation with aromatic systems.

Voltammetric Studies for Mechanistic Insights (e.g., oxidative polymerization)

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the mechanistic details of the electrochemical behavior of Phosphonic acid, (m-butylaminophenyl)-, including its propensity for oxidative polymerization. By repeatedly scanning the potential, it is possible to observe the formation and deposition of a polymeric film on the electrode surface. researchgate.net

The mechanism of oxidative polymerization for aminophenyl compounds generally proceeds through the initial formation of radical cations. These radical cations can then couple in various ways. For aniline and its derivatives, head-to-tail coupling (para-coupling of the nitrogen to the carbon of another monomer) is a common pathway leading to the formation of conducting polymers like polyaniline. In the case of Phosphonic acid, (m-butylaminophenyl)-, the substitution pattern will influence the preferred coupling sites. The presence of the butylamino group at the meta position leaves the ortho and para positions available for coupling.

A typical voltammetric study would reveal an increase in the peak currents with successive potential cycles, which is characteristic of the growth of a conducting polymer film on the electrode surface. This film itself is redox-active, exhibiting its own characteristic oxidation and reduction peaks, which may differ from those of the monomer. The growth of this film can be further confirmed by techniques such as electrochemical impedance spectroscopy. researchgate.net

Monomer Oxidation: The initial one-electron oxidation of the aminophenyl moiety to form a radical cation.

Radical Coupling: The coupling of two radical cations to form a dimeric species. This can occur through various linkages (e.g., N-C, C-C).

Dimer and Oligomer Oxidation: The resulting dimers and oligomers are also electroactive and can be further oxidized.

Polymer Chain Growth: The oxidized oligomers can react with other radical cations or monomers, leading to the propagation of the polymer chain.

Polymer Deposition: The growing polymer chain becomes insoluble in the electrolyte solution and deposits onto the electrode surface.

The structure and properties of the resulting polymer are highly dependent on the experimental conditions, such as the pH of the solution, the solvent, the nature of the electrolyte, and the potential range of the voltammetric scan. For instance, studies on the oxidative polymerization of aminodiphenylamines have shown that the ratio of oxidant to monomer significantly affects the conductivity and molecular weight of the resulting oligomers. nih.gov While this is a chemical oxidation study, the underlying principles of monomer coupling are relevant to electropolymerization. Theoretical studies on related systems have also been used to predict the most likely coupling modes. nih.gov

Table 2: Key Mechanistic Steps in the Oxidative Polymerization of Aminophenyl Compounds

StepDescriptionInfluencing Factors
Initiation Formation of radical cations via one-electron oxidation of the amino group.Applied potential, pH, solvent, electrode material.
Propagation Coupling of radical cations to form dimers and oligomers. Common coupling modes include N-C and C-C linkages.Monomer concentration, steric hindrance from substituents.
Termination Reactions that stop the growth of the polymer chain.Presence of impurities, side reactions.
Film Formation Deposition of the insoluble polymer onto the electrode surface.Polymer solubility in the electrolyte, adhesion to the electrode.

Theoretical and Computational Investigations of Phosphonic Acid, M Butylaminophenyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. researchgate.netcolab.ws For (m-butylaminophenyl)phosphonic acid, DFT calculations can provide a detailed understanding of its intrinsic chemical nature.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. bohrium.comresearchgate.net A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, orbital interactions, and intramolecular charge transfer, which provides stability to the molecule. bohrium.comresearchgate.net For (m-butylaminophenyl)phosphonic acid, NBO analysis would reveal the charge distribution on the nitrogen of the amino group, the phosphorus atom, and the oxygen atoms of the phosphonic acid moiety, as well as the delocalization of electrons across the phenyl ring.

Table 1: Illustrative DFT-Calculated Electronic Properties of (m-butylaminophenyl)phosphonic acid

Parameter Illustrative Value (eV) Implication
HOMO Energy -6.25 Electron-donating capability, susceptibility to electrophilic attack
LUMO Energy -1.10 Electron-accepting capability, susceptibility to nucleophilic attack
HOMO-LUMO Gap (ΔE) 5.15 Chemical stability and reactivity

Note: These values are illustrative and would be calculated using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). bohrium.comrsc.org

The flexibility of the butyl group and the rotational freedom around the C-P bond mean that (m-butylaminophenyl)phosphonic acid can exist in multiple conformations. Conformational analysis using DFT helps to identify the most stable three-dimensional structures (energy minima) and the energy barriers for interconversion between them. nih.gov This is typically achieved by systematically rotating specific dihedral angles and calculating the potential energy at each step to map out the potential energy surface. The resulting energy landscape reveals the relative populations of different conformers at thermal equilibrium. For this molecule, key rotations would include the C-C bonds of the butyl chain and the C-N and C-P bonds connecting the substituents to the phenyl ring.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of (m-butylaminophenyl)phosphonic acid

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Description
A (Global Minimum) 180° (anti) 0.00 Extended butyl chain, lowest energy state
B 60° (gauche) 0.95 Gauche interaction in the butyl chain
C -60° (gauche) 0.95 Gauche interaction in the butyl chain

Note: Energies are relative to the most stable conformer. Calculations would be performed to locate all stationary points on the potential energy surface. semanticscholar.org

DFT calculations can accurately predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.comsemanticscholar.org Theoretical vibrational analysis involves calculating the harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies for specific functional groups (e.g., P=O, O-H, N-H) can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. semanticscholar.org Similarly, predicted NMR chemical shifts for ¹H, ¹³C, and ³¹P nuclei provide a powerful tool for structural elucidation.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
P=O Stretching 1250 - 1280
P-O-H O-H Stretching 3200 - 3400
N-H N-H Stretching 3350 - 3450
P-C (Aromatic) Stretching 700 - 750

Note: Predicted wavenumbers are often systematically scaled to correct for anharmonicity and basis set limitations.

The acidity constants (pKa) are fundamental parameters for understanding the behavior of a molecule in solution. (m-butylaminophenyl)phosphonic acid is a polyprotic acid, with two acidic protons on the phosphonic acid group and a basic nitrogen atom on the amino group. Computational methods, particularly those combining DFT with a continuum solvation model (like PCM or SMD), can predict these pKa values. nih.govnih.gov The "direct approach" calculates the Gibbs free energy change for the deprotonation reaction directly in the solvent, which can then be used to determine the pKa. nih.gov For aromatic phosphonic acids, the first pKa is typically in the range of 1-2.3, and the second is between 5.3 and 7.2, depending on the substituents. nih.gov The pKa of the anilinium ion is also influenced by the ring substituents.

Table 4: Illustrative Predicted pKa Values in Water

Ionization Step Predicted pKa
R-PO₃H₂ ⇌ R-PO₃H⁻ + H⁺ ~1.8
R-PO₃H⁻ ⇌ R-PO₃²⁻ + H⁺ ~7.0
R-NH₂⁺-R' ⇌ R-NH-R' + H⁺ ~4.5

Note: R = C₆H₄-NH-Butyl; R' = Butyl. These values are illustrative and depend heavily on the computational model used. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the time-dependent behavior of a molecule, including its interactions with its environment. waocp.comnih.gov

The conformation and dynamics of (m-butylaminophenyl)phosphonic acid can be significantly influenced by the surrounding solvent, especially in polar protic solvents like water. nih.govupc.edu MD simulations model the explicit interactions between the solute and a large number of solvent molecules. rsc.org

For (m-butylaminophenyl)phosphonic acid in an aqueous environment, MD simulations would reveal:

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the phosphonic acid's -OH groups, the amine's N-H group, and surrounding water molecules. These interactions are crucial in stabilizing specific conformations. upc.edu

Conformational Preferences: The solvent can alter the relative stability of different conformers identified in gas-phase calculations. nih.gov For instance, conformations that maximize favorable solute-solvent interactions may become more populated in solution than in the gas phase.

Dynamic Behavior: MD trajectories show how the flexible butyl chain moves and folds over time. The hydrophobic nature of the alkyl chain might lead to specific collapsed or extended structures in water to minimize unfavorable interactions. nih.gov

By analyzing the radial distribution functions from an MD simulation, one can quantify the structuring of water molecules around the acidic and basic sites of the molecule, providing a detailed picture of the hydration shell. waocp.com

Intermolecular Interactions in Solution and Condensed Phases

The intermolecular interactions of Phosphonic acid, (m-butylaminophenyl)- in various phases are governed by a combination of strong hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces. Computational studies on analogous aminophenyl and alkylphosphonic acid systems provide significant insights into the likely behavior of this compound.

The primary interaction is the formation of robust hydrogen bonds. The phosphonic acid group (-P(O)(OH)₂) is an excellent hydrogen bond donor (from the P-OH groups) and acceptor (at the phosphoryl P=O oxygen). The secondary amine group (-NH-) also acts as a hydrogen bond donor, while the nitrogen atom can be an acceptor. In the condensed phase, these groups facilitate the formation of extensive three-dimensional hydrogen-bonded networks. Theoretical studies on similar aromatic sulfonamides have shown that intermolecular hydrogen bonds, such as N-H···O=S, are crucial in forming highly ordered supramolecular structures. researchgate.net Similarly, for (m-butylaminophenyl)phosphonic acid, strong P-O-H···O=P and N-H···O=P hydrogen bonds are expected to be the dominant interactions, leading to dimeric or polymeric structures in the solid state.

In solution, the nature of the solvent plays a critical role. In polar protic solvents like water, the molecule will form strong hydrogen bonds with solvent molecules. DFT studies on pyruvic acid-water complexes have demonstrated that intermolecular hydrogen bonds with water can be strong enough to disrupt intramolecular hydrogen bonds and form stable cyclic arrangements. vub.benih.gov For (m-butylaminophenyl)phosphonic acid in aqueous solution, it is anticipated that water molecules will solvate both the phosphonic acid and the butylamino groups, participating in a dynamic hydrogen-bonding network.

The presence of both a hydrophobic butyl group and an aromatic ring introduces hydrophobic interactions and potential π-π stacking. In aqueous environments, the butyl chain and the phenyl ring will likely influence the local solvent structure, promoting aggregation to minimize contact with water, a phenomenon known as the hydrophobic effect. The aromatic rings can also engage in π-π stacking interactions, further stabilizing aggregates in both solution and the solid state. acs.org

Computational modeling, particularly using Density Functional Theory (DFT), can quantify these interactions. Calculations on related aminophosphonic acids have used the B3LYP functional with basis sets like 6-31G(d,p) to analyze molecular geometries and electronic properties that dictate these interactions. beilstein-journals.org By modeling dimers or small clusters of (m-butylaminophenyl)phosphonic acid, with and without explicit solvent molecules, the energies of these different intermolecular interactions can be estimated.

Illustrative Theoretical Interaction Energies for (m-butylaminophenyl)phosphonic Acid Dimers

Interaction TypeDimer ConfigurationCalculated Interaction Energy (kcal/mol)
Hydrogen BondingPhosphonic Acid - Phosphonic Acid (Head-to-Head)-15 to -25
Hydrogen BondingPhosphonic Acid - Amine (Head-to-Tail)-8 to -15
π-π StackingPhenyl Ring - Phenyl Ring (Parallel Displaced)-2 to -5
Hydrophobic InteractionButyl Chain - Butyl Chain-1 to -3

Note: These values are illustrative and based on typical interaction energies for similar functional groups calculated using DFT. Actual values would require specific calculations for this molecule.

Adsorption Behavior on Surfaces

The adsorption of (m-butylaminophenyl)phosphonic acid onto surfaces, particularly metal oxides, is of significant interest for applications such as corrosion inhibition, surface functionalization, and the creation of hybrid organic-inorganic materials. mdpi.com Computational studies on the adsorption of alkyl- and aminophosphonic acids on surfaces like titanium dioxide (TiO₂) provide a robust framework for understanding the behavior of the title compound. beilstein-journals.orgmdpi.com

The phosphonic acid group serves as a strong anchor to metal oxide surfaces. DFT calculations have shown that phosphonic acids can bind to surfaces through one, two, or three of their oxygen atoms, leading to monodentate, bidentate, and tridentate coordination modes, respectively. For example, studies on phenylphosphonic acid adsorption on rutile TiO₂(110) have identified a temperature-dependent transition from a monodentate to a more stable bidentate binding configuration.

The presence of the m-butylamino group in (m-butylaminophenyl)phosphonic acid introduces additional complexity and functionality to the adsorption process. DFT and experimental studies on 3-aminopropylphosphonic acid (3APPA) on TiO₂ have revealed that the amine group can significantly influence the surface properties. mdpi.com The amine group can exist in both its neutral (-NH₂) and protonated (-NH₃⁺) forms on the surface and can participate in intra-adsorbate, inter-adsorbate, and adsorbate-surface hydrogen bonding interactions. mdpi.com This can lead to a variety of surface conformations, including structures where the aminobutylphenyl group extends away from the surface or folds back to interact with it.

Computational modeling using periodic DFT calculations is the primary tool for investigating these adsorption phenomena. These calculations can determine the most stable adsorption geometries, calculate adsorption energies, and analyze the resulting electronic structure of the interface. For instance, in the study of 3APPA on TiO₂, calculations revealed a coexistence of various structures, which was validated by comparing calculated ³¹P chemical shifts with experimental solid-state NMR data. mdpi.com

Illustrative Calculated Adsorption Energies for (m-butylaminophenyl)phosphonic Acid on Anatase TiO₂ (101)

Binding ModeAdsorption Energy (eV)Key Stabilizing Interactions
Monodentate-1.5 to -2.0Single P-O-Ti bond
Bidentate (Bridging)-2.2 to -2.8Two P-O-Ti bonds to adjacent Ti atoms
Bidentate (Chelating)-2.0 to -2.5Two P-O-Ti bonds to the same Ti atom
Bidentate + Amine Interaction-2.5 to -3.2Bidentate binding plus H-bonding of the amine group with the surface

Note: These values are illustrative and based on DFT calculations for analogous aminophosphonic acids on TiO₂ surfaces. mdpi.com The exact energies are dependent on the specific surface, coverage, and computational method.

Reaction Mechanism Studies through Computational Approaches

Transition State Characterization for Synthetic Pathways

The synthesis of arylphosphonic acids like (m-butylaminophenyl)phosphonic acid typically involves the formation of a P-C bond, often followed by the hydrolysis of phosphonate (B1237965) esters. Computational chemistry, particularly the calculation of potential energy surfaces and the characterization of transition states, is invaluable for understanding the mechanisms of these synthetic routes.

A common route to arylphosphonates is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an aryl halide. While this reaction is well-established, computational studies can elucidate the finer details of the transition state, such as the geometry of the attacking phosphorus nucleophile and the leaving group. Another important method is the hydrolysis of dialkyl phosphonates, often under acidic conditions. Computational modeling suggests that this process likely proceeds through the protonation of the phosphoryl oxygen, followed by either an SN1 or SN2 mechanism to cleave the alkyl-oxygen bond.

For a molecule like (m-butylaminophenyl)phosphonic acid, a plausible synthetic route would be the palladium-catalyzed coupling of a di-ester of phosphite with m-bromo-N-butylaniline, followed by hydrolysis. DFT calculations can be employed to model this catalytic cycle. Transition state searches, using methods like the synchronous transit-guided quasi-Newton (STQN) method, can identify the structures and energies of the transition states for key steps such as oxidative addition, transmetalation, and reductive elimination. The activation energy for the C-P bond cleavage under acidic conditions has also been a subject of computational investigation for similar compounds, suggesting the involvement of protons in the rate-determining step.

Computational Elucidation of Catalytic Cycles

While specific catalytic cycles for the synthesis of (m-butylaminophenyl)phosphonic acid have not been computationally elucidated in the literature, the principles can be inferred from studies on related cross-coupling reactions. For a palladium-catalyzed synthesis, computational modeling would typically investigate the mechanism involving a Pd(0)/Pd(II) cycle.

The key steps that would be modeled using DFT are:

Oxidative Addition: The initial step where the aryl halide (e.g., m-bromo-N-butylaniline) adds to the Pd(0) catalyst.

Ligand Exchange/Coordination: The phosphite ester coordinates to the Pd(II) complex.

Reductive Elimination: The final step where the C-P bond is formed, and the arylphosphonate product is released, regenerating the Pd(0) catalyst.

Structure-Property Relationship Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use computational methods to correlate the chemical structure of a compound with its biological activity or physical properties. For (m-butylaminophenyl)phosphonic acid, such studies could predict properties like its acidity (pKa), solubility, or potential biological activity based on calculated molecular descriptors.

The first step in a QSAR/QSPR study is the calculation of a wide range of molecular descriptors. These can be categorized as:

Constitutional: Molecular weight, number of specific atoms, etc.

Topological: Describing atomic connectivity (e.g., Wiener index).

Geometrical: Based on the 3D structure (e.g., molecular surface area).

Quantum Chemical: Derived from the electronic structure (e.g., HOMO/LUMO energies, dipole moment, atomic charges). beilstein-journals.org

For (m-butylaminophenyl)phosphonic acid, quantum chemical descriptors are particularly important. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate its reactivity; a small HOMO-LUMO gap suggests higher reactivity. beilstein-journals.org The distribution of electrostatic potential on the molecular surface can highlight regions prone to electrophilic or nucleophilic attack.

By developing a statistical model (e.g., using multiple linear regression or machine learning algorithms) that correlates these descriptors with an experimental property for a series of related molecules, a predictive QSAR/QSPR model can be built. For instance, a study on phosphonic acid analogues of phenylalanine used molecular modeling to analyze structure-activity relationships for enzyme inhibition. A similar approach for a series of substituted (butylaminophenyl)phosphonic acids could identify which substitutions on the phenyl ring or modifications to the butyl group would enhance a desired property. For example, such a model might predict that adding electron-withdrawing groups to the phenyl ring would increase the acidity of the phosphonic acid group.

Emerging Research Directions and Future Perspectives for Phosphonic Acid, M Butylaminophenyl

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of specialized chemical compounds like Phosphonic acid, (m-butylaminophenyl)- is increasingly benefiting from the adoption of flow chemistry and sustainable practices. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. escholarship.orgup.ac.za For the synthesis of Phosphonic acid, (m-butylaminophenyl)-, a multi-step process that could be adapted to a continuous flow system can be envisioned.

A potential sustainable synthesis route could involve the use of greener solvents and catalysts, minimizing waste generation. The development of a telescoped flow process, where multiple reaction steps are integrated without intermediate purification, could significantly enhance the efficiency and environmental friendliness of its production. up.ac.za The use of heterogeneous catalysts in packed-bed reactors is another avenue that could simplify purification and catalyst recycling, further contributing to a more sustainable manufacturing process. escholarship.org

Future research in this area will likely focus on optimizing reaction conditions in a flow environment, such as temperature, pressure, and residence time, to maximize yield and purity. The development of novel catalysts that are both highly active and easily separable will also be a key area of investigation.

Table 1: Potential Parameters for Flow Synthesis Optimization

Parameter Potential Range Desired Outcome
Temperature 50 - 200 °C Increased reaction rate, minimized side products
Pressure 1 - 10 bar Enhanced reaction kinetics, improved safety
Residence Time 1 - 30 minutes High conversion and yield
Catalyst Heterogeneous acid/base High activity, easy separation and reuse

Application in Sensing and Analytical Methodologies (Beyond Basic Identification)

The dual functionality of Phosphonic acid, (m-butylaminophenyl)- makes it a compelling candidate for the development of advanced sensing and analytical tools.

The phosphonic acid group is known for its strong coordination with metal ions, while the amino group can be readily modified with chromophores or fluorophores. acs.org This combination allows for the design of chemosensors for the detection of various analytes. For instance, upon binding to a target metal ion, a conformational change could occur, leading to a detectable change in the optical properties of the sensor molecule. unimi.it

Furthermore, the amino group provides a handle for immobilization onto sensor surfaces, such as gold nanoparticles or carbon nanotubes, to create sensitive and selective biosensors. scribd.com Such sensors could be designed to detect specific biomolecules through interactions with the phosphonic acid group, which can mimic the phosphate backbone of DNA or phosphorylated proteins. nih.govnih.gov

Future work will likely involve the synthesis and characterization of various derivatives of Phosphonic acid, (m-butylaminophenyl)- with different signaling units to tailor their selectivity and sensitivity for specific analytes of interest in environmental monitoring and medical diagnostics.

Immobilized Metal Affinity Chromatography (IMAC) is a powerful technique for the purification of proteins and peptides. d-nb.info The phosphonic acid group of Phosphonic acid, (m-butylaminophenyl)- can be used to chelate metal ions like Fe³⁺, Ga³⁺, or Zr⁴⁺ on a solid support. nih.govd-nb.info This functionalized material can then selectively bind to phosphopeptides or phosphoproteins, allowing for their enrichment from complex biological samples. d-nb.info

The butylamino group could further be exploited to modulate the hydrophobicity of the stationary phase, potentially offering a dual-mode separation mechanism that combines affinity and hydrophobic interactions for enhanced resolution. Research in this direction would focus on the synthesis of chromatographic supports functionalized with Phosphonic acid, (m-butylaminophenyl)- and the evaluation of their performance in phosphoproteomics and other areas of biological research.

Advanced Materials for Energy and Environmental Applications (excluding biological/medical)

The unique properties of Phosphonic acid, (m-butylaminophenyl)- also suggest its utility in the development of advanced materials for energy and environmental applications. mdpi.com

Phosphonic acids are known to be excellent proton conductors, making them promising materials for applications in proton exchange membrane fuel cells (PEMFCs). researchgate.netnih.gov The phosphonic acid groups can form a hydrogen-bonding network that facilitates the transport of protons. researchgate.net The presence of the amino group in Phosphonic acid, (m-butylaminophenyl)- could further enhance proton conductivity by participating in the hydrogen-bonding network and providing additional proton hopping sites. semanticscholar.orgmdpi.com

Future research will likely explore the incorporation of this molecule into polymer matrices to create composite membranes with high proton conductivity, good mechanical strength, and long-term stability for use in high-temperature PEMFCs. researchgate.netmdpi.com

Table 2: Comparison of Potential Proton Conductivity

Material Operating Temperature Potential Proton Conductivity (S/cm)
Nafion (hydrated) < 80 °C ~0.1

The phosphonic acid and amino groups in Phosphonic acid, (m-butylaminophenyl)- can act as effective binding sites for various environmental pollutants. The phosphonic acid moiety can strongly chelate heavy metal ions, while the aromatic ring and the butylamino group can interact with organic pollutants through π-π stacking and hydrogen bonding. researchgate.netmdpi.com

By immobilizing Phosphonic acid, (m-butylaminophenyl)- onto a solid support such as silica or a polymer resin, novel adsorbents can be developed for the removal of a wide range of contaminants from water. mdpi.com The potential for regeneration and reuse of these adsorbent materials would be a key aspect of future sustainability studies.

Design of Multifunctional Systems Incorporating (m-butylaminophenyl)phosphonic Acid

The unique molecular architecture of (m-butylaminophenyl)phosphonic acid, featuring a reactive phosphonic acid group, a versatile butylamino substituent, and an aromatic phenyl ring, positions it as a prime candidate for the development of advanced multifunctional systems. Research in this area is progressively moving towards the strategic integration of this compound into hybrid organic-inorganic materials, self-assembled monolayers (SAMs), and coordination polymers, thereby unlocking a wide array of potential applications.

The phosphonic acid moiety is an excellent anchor for binding to various metal oxide surfaces, a property that is being leveraged in the surface modification of materials. researchgate.netnih.govunimi.it By grafting (m-butylaminophenyl)phosphonic acid onto the surfaces of nanoparticles or bulk materials, it is possible to tailor their surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity. nih.gov This functionalization can impart new capabilities to the base material, for instance, creating surfaces with enhanced cell adhesion for biomedical implants or designing selective sensors. nanoporation.eulcms.com

In the realm of hybrid materials, (m-butylaminophenyl)phosphonic acid can act as a versatile building block. tandfonline.comacademie-sciences.fr Its ability to form strong covalent bonds with inorganic components like silica or titania, coupled with the organic nature of the butylaminophenyl group, allows for the creation of materials with a unique combination of properties. researchgate.netmdpi.com For example, incorporating this molecule into a polymer matrix could enhance thermal stability and mechanical strength, while the amino group remains available for further chemical modifications, opening avenues for catalytic or sensing applications.

The formation of self-assembled monolayers is another promising direction. On suitable substrates, molecules of (m-butylaminophenyl)phosphonic acid can spontaneously organize into well-ordered, thin films. nanoporation.eucapitalgenomix.comnanoporation.eu These SAMs can be designed to control interfacial properties, such as work function in electronic devices or biocompatibility in medical devices. The butylamino group can be further functionalized to attach biomolecules or other active species, leading to the development of sophisticated biosensors or drug delivery systems. rsc.org

Furthermore, the phosphonic acid and amino groups present in the molecule are excellent ligands for metal ions, paving the way for the design of novel coordination polymers and metal-organic frameworks (MOFs). tandfonline.com By selecting appropriate metal centers, it is possible to construct materials with tailored porosity, magnetic properties, or luminescence. mdpi.comnih.govresearchgate.net For instance, complexes with lanthanide ions could exhibit interesting photophysical properties, making them suitable for applications in optical sensors or light-emitting devices. rsc.org The butylamino group can also influence the resulting structure and properties of these coordination polymers.

Future Trajectories in Theoretical and Experimental Synergy

The advancement of multifunctional systems based on (m-butylaminophenyl)phosphonic acid is increasingly dependent on the synergistic interplay between theoretical modeling and experimental validation. This collaborative approach is essential for accelerating the discovery and optimization of new materials with desired properties.

Computational Modeling and Simulation:

Theoretical studies, particularly those employing Density Functional Theory (DFT), are poised to play a pivotal role in predicting the behavior of (m-butylaminophenyl)phosphonic acid in various environments. researchgate.netnih.gov Computational modeling can provide valuable insights into:

Molecular Conformation and Electronic Structure: Predicting the most stable conformations of the molecule and understanding its electronic properties, which are crucial for its reactivity and interaction with other species. nih.gov

Adsorption and Self-Assembly: Simulating the adsorption of (m-butylaminophenyl)phosphonic acid on different surfaces to understand the binding mechanisms and predict the structure of self-assembled monolayers.

Interaction with Metal Ions: Modeling the coordination of the phosphonic acid and amino groups with various metal ions to guide the synthesis of novel metal-organic frameworks with specific topologies and properties. nih.gov

Spectroscopic Properties: Calculating spectroscopic signatures (e.g., NMR, IR) to aid in the interpretation of experimental data and confirm the structure of newly synthesized materials. researchgate.net

By providing an atomic-level understanding of the system, computational studies can significantly reduce the trial-and-error nature of experimental work, allowing for a more rational design of materials.

Advanced Experimental Techniques:

Experimental efforts will focus on the synthesis of novel materials incorporating (m-butylaminophenyl)phosphonic acid and the comprehensive characterization of their structure and function. Key experimental directions include:

Controlled Synthesis: Developing robust synthetic protocols for the controlled incorporation of (m-butylaminophenyl)phosphonic acid into multifunctional systems, such as layer-by-layer assembly, sol-gel processes, and solvothermal synthesis of MOFs. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

Structural Characterization: Utilizing advanced characterization techniques like X-ray diffraction, scanning probe microscopy, and solid-state NMR to experimentally determine the atomic arrangement of the molecules in the synthesized materials.

Functional Property Measurement: Conducting detailed measurements of the material's properties, such as optical, electronic, magnetic, and catalytic performance, to validate the predictions from theoretical models.

In-situ and In-operando Studies: Employing techniques that allow for the characterization of the material under real-world operating conditions to understand its dynamic behavior and stability.

Q & A

Q. Key Factors :

  • pH Control : Critical for minimizing side reactions in the Mannich route.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve yields in Mannich reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility in McKenna’s method.

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Mannich Reaction70–8580–90Byproduct formation
McKenna Procedure85–95>90Moisture sensitivity

How can researchers differentiate between endogenous and exogenous sources of phosphonic acid in plant tissues?

Basic
Phosphonic acid residues in plants may originate from:

Fosetyl-Al Degradation : A fungicide metabolized into phosphonic acid .

Natural Accumulation : Perennial plants store phosphonic acid from historical applications .

Microbial Synthesis : Soil microbes produce phosphonic acid as secondary metabolites .

Q. Methodological Approach :

  • Isotopic Analysis : Use ³¹P-NMR or ¹⁸O labeling to trace synthetic vs. natural isotopic signatures .
  • LC-MS/MS Quantification : Detect Fosetyl-Al metabolites alongside phosphonic acid (LOD: 0.01 ppm) .
  • Historical Data Cross-Referencing : Correlate residue levels with application records of Fosetyl-Al .

What safety protocols are critical when handling (m-butylaminophenyl)phosphonic acid in laboratory settings?

Q. Basic

  • PPE Requirements : Acid-resistant gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 1 mg/m³) .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in designated hazardous waste containers .

How do coordination properties of (m-butylaminophenyl)phosphonic acid facilitate the design of metal-organic frameworks (MOFs)?

Advanced
The phosphonic acid group’s tridentate coordination enables strong bonds with metals (e.g., Cu²⁺, Ln³⁺), forming MOFs with applications in:

  • Proton Conduction : High conductivity (10⁻² S/cm) in hydrated MOFs for fuel cells .
  • Luminescence : Eu³⁺-based MOFs exhibit red emission (λ = 615 nm) for sensing .

Q. Synthesis Strategy :

  • Hydrothermal reactions (120–200°C, 24–72 hrs) with metal salts .
  • Post-synthetic modification to enhance porosity (e.g., BET surface area: 500–1000 m²/g) .

What mechanistic insights explain the bioactivity of (m-butylaminophenyl)phosphonic acid derivatives as enzyme inhibitors?

Q. Advanced

  • Transition-State Mimicry : The phosphonate group mimics phosphate in enzymatic reactions (e.g., glyceraldehyde-3-phosphate dehydrogenase inhibition, Ki = 0.2 µM) .
  • Steric Effects : The m-butylaminophenyl moiety disrupts substrate binding pockets via hydrophobic interactions .

Q. Experimental Validation :

  • Molecular Docking : RMSD <2.0 Å in binding simulations with target enzymes .
  • Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots .

How can researchers address discrepancies in phosphonic acid residue data from long-term agricultural studies?

Advanced
Common Contradictions :

  • False Positives : Natural microbial synthesis vs. Fosetyl-Al degradation .
  • Accumulation Variability : Differences in plant storage capacity (e.g., citrus vs. annual crops) .

Q. Resolution Strategies :

  • Longitudinal Sampling : Monitor residues seasonally to distinguish transient vs. persistent levels .
  • Soil Analysis : Quantify phosphonic acid in rhizosphere soils to rule out uptake .
  • Multivariate Statistics : PCA to identify confounding variables (e.g., soil pH, irrigation practices) .

Q. Table 2: Analytical Techniques for Resolving Data Conflicts

TechniqueApplicationLimitations
Isotope Ratio MSSource differentiationHigh cost (~$500/sample)
Metagenomic ProfilingMicrobial origin identificationRequires bioinformatics

What methodologies optimize the integration of (m-butylaminophenyl)phosphonic acid into hybrid materials for catalytic applications?

Q. Advanced

  • Surface Functionalization : Graft onto SiO₂ nanoparticles via silanization (loading: 0.5–2.0 mmol/g) .
  • Hybrid Catalysts : Pd-phosphonic acid composites for Suzuki coupling (TOF: 500 h⁻¹) .

Q. Characterization :

  • XPS : Confirm P–O–M bonds (binding energy shift: ~133 eV) .
  • TEM : Assess nanoparticle dispersion (particle size: 5–20 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.